molecular formula C23H20N2OS B3689682 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide

Cat. No.: B3689682
M. Wt: 372.5 g/mol
InChI Key: GOTHQPLENWQPRF-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-16-7-13-20-21(15-16)27-23(25-20)18-9-11-19(12-10-18)24-22(26)14-8-17-5-3-2-4-6-17/h2-7,9-13,15H,8,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTHQPLENWQPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reaction: The 6-methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling with Phenylpropanamide: The final step involves coupling the benzothiazole derivative with 3-phenylpropanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the amide group, converting it to an amine under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its benzothiazole core is a versatile scaffold for designing new compounds with potential biological activities.

Biology

In biological research, this compound is explored for its potential as an antimicrobial agent. Benzothiazole derivatives have shown promise in inhibiting the growth of various bacterial and fungal strains .

Medicine

Medicinally, this compound is investigated for its potential anti-cancer properties. The benzothiazole moiety is known to interact with DNA and proteins, making it a candidate for drug development targeting cancer cells.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide involves its interaction with cellular targets such as enzymes and DNA. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide
Reactant of Route 2
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N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide

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